8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide dihydrochloride
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Overview
Description
8-Bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide dihydrochloride is a complex organic compound characterized by its bromine and nitrogen atoms, as well as its carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide dihydrochloride typically involves multiple steps, starting with the formation of the naphthyridine core. One common approach is the cyclization of appropriate precursors under acidic conditions. The bromination step is usually achieved using brominating agents like N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Bromate derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for cross-coupling reactions.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its ability to interact with various biomolecules makes it useful in drug discovery and development.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with specific biological targets, making it a candidate for drug design.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it a valuable component in various chemical processes.
Mechanism of Action
The mechanism by which 8-bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The bromine atom and the carboxamide group play crucial roles in these interactions. The compound may bind to enzymes or receptors, leading to biological effects.
Comparison with Similar Compounds
8-bromo-2-((1-methylpiperidin-4-yl)amino)-4-((4-phenoxyphenyl)amino)pyrido[4,3-d]pyrimidin-5-ol
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Uniqueness: 8-Bromo-N-(4-methylpiperidin-3-yl)-1,6-naphthyridine-2-carboxamide dihydrochloride is unique due to its specific structural features, such as the presence of the bromine atom and the carboxamide group. These features allow it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
2751611-42-2 |
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Molecular Formula |
C15H19BrCl2N4O |
Molecular Weight |
422.1 |
Purity |
95 |
Origin of Product |
United States |
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